molecular formula C10H18N4O B13560667 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide

2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B13560667
M. Wt: 210.28 g/mol
InChI Key: YZRXMTFYEFBSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate isopropylamine derivative under controlled conditions. The reaction is often catalyzed by a suitable base and conducted in a solvent such as ethanol or methanol. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanamide: Lacks the methyl group on the pyrazole ring.

    3-(3-Methyl-1H-pyrazol-1-yl)propanamide: Lacks the isopropylamino group.

Uniqueness

2-(Isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanamide is unique due to the presence of both the isopropylamino and 3-methyl-1H-pyrazol-1-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide

InChI

InChI=1S/C10H18N4O/c1-7(2)12-9(10(11)15)6-14-5-4-8(3)13-14/h4-5,7,9,12H,6H2,1-3H3,(H2,11,15)

InChI Key

YZRXMTFYEFBSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C(=O)N)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.